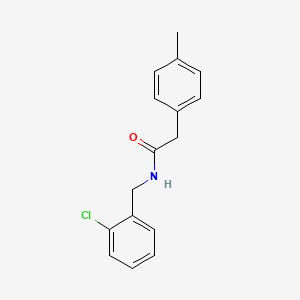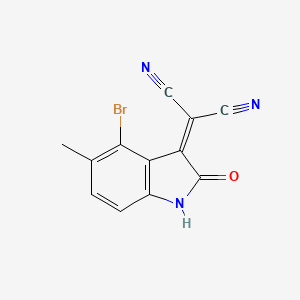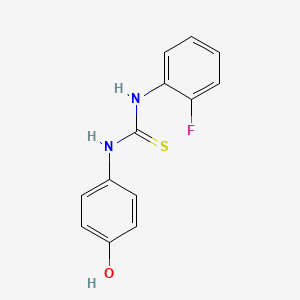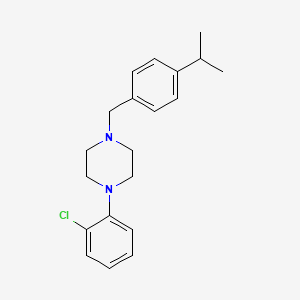![molecular formula C16H14Cl2N2O3 B5882993 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide, also known as DPAE, is a chemical compound that belongs to the class of imidamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is not fully understood. However, it has been proposed that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide inhibits the activity of certain enzymes involved in inflammation and tumor growth. Specifically, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory mediators. In vivo studies have shown that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific role of COX-2 in cellular processes. Additionally, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to be relatively non-toxic, making it a safer alternative to other COX-2 inhibitors. However, one limitation of using 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. One area of interest is the development of new drugs based on the structure of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, research is needed to develop new methods for administering 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide in lab experiments to overcome its solubility limitations.
In conclusion, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is a promising compound for scientific research, with potential applications in the fields of biochemistry and physiology. Its specificity for COX-2 and relatively non-toxic nature make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide involves the reaction of 3,4-dichloroaniline with phenoxyacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with ethylenediamine to form 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. The overall yield of this synthesis method is approximately 70%.
科学的研究の応用
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been used as a tool for studying the role of certain enzymes in cellular processes.
特性
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-13-7-6-11(8-14(13)18)9-15(19)20-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQJKQZEJDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)




![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)